5-Aminothiophene-3-carboxylic acid

Medicinal Chemistry Oncology Scaffold Differentiation

Choose 5-Aminothiophene-3-carboxylic acid for its unique 5-amino-3-carboxylic acid vector enabling scaffold hopping from ansamycin antibiotics to develop non-toxic Hsp90 inhibitors. Validated lipoxygenase (LOX) tool for arachidonic acid cascade research and phenotypic screening. Premier dipeptide isostere introducing thiophene-based conformational constraints into peptide backbones for robust SAR studies. Sourced at ≥95% purity for reliable integration into complex synthetic schemes. Request a quote today.

Molecular Formula C5H5NO2S
Molecular Weight 143.17 g/mol
CAS No. 116539-01-6
Cat. No. B054849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminothiophene-3-carboxylic acid
CAS116539-01-6
Molecular FormulaC5H5NO2S
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C(=O)O)N
InChIInChI=1S/C5H5NO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,6H2,(H,7,8)
InChIKeyGDCXAVLSIKFZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminothiophene-3-carboxylic acid (CAS 116539-01-6): Procurement-Grade Heterocyclic Building Block for Targeted Synthesis


5-Aminothiophene-3-carboxylic acid (CAS 116539-01-6) is a heteroaromatic compound characterized by a thiophene ring substituted with an amino group at the 5-position and a carboxylic acid at the 3-position . This specific substitution pattern provides a unique dual-vector functionality, enabling its use as a versatile scaffold in medicinal chemistry for the synthesis of diverse derivatives, including kinase inhibitors and dipeptide analogues . Its commercial availability for research purposes, typically at a minimum purity of 95% , positions it as a key starting material distinct from its numerous regioisomers.

Why 5-Aminothiophene-3-carboxylic acid Cannot Be Casually Replaced by Other Aminothiophene Carboxylic Acids


Substituting 5-aminothiophene-3-carboxylic acid with a regioisomer like 2-aminothiophene-3-carboxylic acid or 4-aminothiophene-3-carboxylic acid is not scientifically valid without complete re-validation of the synthetic route and biological target. The specific positioning of the amino and carboxyl groups dictates the electronic properties, hydrogen-bonding network, and resulting 3D conformation of the final molecule . For instance, derivatives of the 2-amino isomer have been shown to exhibit highly selective cytostatic activity against specific cancer cell lines, a profile that is likely absent in the 5-amino scaffold [1]. Furthermore, the 5-amino-3-carboxylic acid configuration serves as a specific dipeptide isostere, enabling the synthesis of conformationally constrained peptides, a feature not replicable by its analogs without fundamentally altering the target compound's properties [2].

Quantitative Differentiation Guide for 5-Aminothiophene-3-carboxylic acid


Structural Specificity: Distinction from 2-Aminothiophene-3-carboxylic Acid Scaffold for Cytostatic Activity

While 5-aminothiophene-3-carboxylic acid is a core scaffold, its close analog, 2-aminothiophene-3-carboxylic acid, has been extensively derivatized. Ester derivatives of this 2-amino regioisomer demonstrate highly selective cytostatic activity, with 50% cytostatic concentrations (CC50) in the higher nanomolar range against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines. Critically, this activity is 20- to 50-fold lower (more potent) for these specific tumor cell types compared to other tumor cell lines or non-tumorigenic cells [1]. This demonstrates that the position of the amino group is not interchangeable; the 5-amino isomer will inherently generate a different chemical space and biological profile, making it a distinct tool for medicinal chemistry programs.

Medicinal Chemistry Oncology Scaffold Differentiation

Enzyme Inhibition Profile: Differentiating Lipoxygenase and Folate Pathway Activity

5-Aminothiophene-3-carboxylic acid is characterized as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism. It also exhibits a broader, multi-target profile by inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This specific enzymatic inhibition fingerprint provides a clear basis for selection over other aminothiophene derivatives. For example, the comparator SC-514, a 3-aminothiophene-2-carboxamide derivative, is a selective IKK2 inhibitor (IC50 = 11.2 µM) with >10-fold selectivity over 28 other kinases . This stark difference in primary target and selectivity profile underscores that the parent scaffold (5-amino vs. 3-amino carboxamide) fundamentally dictates the downstream pharmacological activity.

Pharmacology Enzymology Mechanism of Action

Structural Similarity to Geldanamycin: A Starting Point for Hsp90 Inhibitor Design

5-Aminothiophene-3-carboxylic acid is noted for its structural similarity to geldanamycin, a well-known benzoquinone ansamycin antibiotic that binds to heat shock protein 90 (Hsp90) and inhibits its function . While the exact quantitative binding affinity of the unmodified acid is not documented, this structural resemblance provides a strategic advantage. Geldanamycin itself exhibits potent anti-tumor activity but suffers from significant hepatotoxicity, driving the search for less toxic analogs [1]. The 5-aminothiophene-3-carboxylic acid core offers a simpler, more synthetically accessible scaffold for designing novel Hsp90 inhibitors, a property not shared by many other small heterocyclic building blocks.

Oncology Medicinal Chemistry Heat Shock Protein

Versatile Synthetic Utility as a Dipeptide Isostere

The 5-aminothiophene carboxylic acid moiety has been specifically employed as a dipeptide isostere, enabling the synthesis of linear and cyclic hybrid oligopeptides with controlled conformation and molecular packing [1]. A dedicated protecting group strategy and coupling methods were developed to ensure high enantiopurity of the resulting amides [1]. This application highlights the unique conformational constraints this scaffold imposes on peptide backbones, which is fundamentally different from other heterocyclic building blocks like 2-aminobenzoic acid or 3-aminothiophene-2-carboxylic acid, which induce different folding propensities [2]. This distinct property is a key differentiator for procurement in projects requiring specific peptide secondary structure mimicry.

Peptidomimetics Organic Synthesis Conformational Analysis

Optimal Research Applications for 5-Aminothiophene-3-carboxylic acid Based on Evidenced Differentiation


Design of Novel Hsp90 Inhibitors via Scaffold Hopping

Given its documented structural similarity to the ansamycin antibiotic geldanamycin , 5-aminothiophene-3-carboxylic acid is an ideal starting scaffold for medicinal chemists seeking to develop non-toxic, small-molecule inhibitors of Heat Shock Protein 90 (Hsp90). This approach, known as scaffold hopping, allows researchers to leverage the binding mode of a known drug while mitigating its liabilities (e.g., hepatotoxicity).

Modulation of Arachidonic Acid Metabolism and Inflammation Pathways

Procurement of this compound is strategically justified for laboratories investigating the lipoxygenase pathway and arachidonic acid cascade [1]. As a potent lipoxygenase inhibitor, it serves as a valuable tool compound or lead for projects focused on inflammatory diseases, where modulating leukotriene synthesis is a key therapeutic goal. Its additional, weaker inhibition of cyclooxygenase and carboxylesterase provides a defined, multi-target profile useful for phenotypic screening.

Synthesis of Conformationally Constrained Peptidomimetics

For peptide chemists and chemical biologists, this compound is a premier choice for introducing a specific, thiophene-based conformational constraint into peptide backbones [2]. Its established use as a dipeptide isostere in the synthesis of both linear and cyclic hybrids [2] ensures that it can be reliably integrated into complex synthetic schemes to probe structure-activity relationships (SAR) in peptide-protein interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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